molecular formula C23H20BF4NO2 B7746492 (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate

Cat. No.: B7746492
M. Wt: 429.2 g/mol
InChI Key: OYGZIGCSBBOYGU-BBCFSJFZSA-O
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Description

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenylidene core with ethyl and phenyl substituents, coupled with a hydroxyphenylazanium group and a tetrafluoroborate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenylidene core through a condensation reaction between an appropriate aldehyde and a phenol derivative. Subsequent steps involve the introduction of ethyl and phenyl groups via Friedel-Crafts alkylation and acylation reactions. The final step includes the formation of the azanium group and its association with the tetrafluoroborate counterion under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenylidene core to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromenylidene derivatives, quinones, and dihydrochromenes.

Scientific Research Applications

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate exerts its effects involves interactions with specific molecular targets. The chromenylidene core can interact with various enzymes and receptors, modulating their activity. The hydroxyphenylazanium group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate
  • (E)-(6-methyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate
  • (E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-methoxyphenyl)azanium;tetrafluoroborate

Uniqueness

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-(6-ethyl-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2.BF4/c1-2-16-11-12-22-20(13-16)21(24-18-9-6-10-19(25)14-18)15-23(26-22)17-7-4-3-5-8-17;2-1(3,4)5/h3-15,25H,2H2,1H3;/q;-1/p+1/b24-21+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGZIGCSBBOYGU-BBCFSJFZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC(=CC=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC(=CC=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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